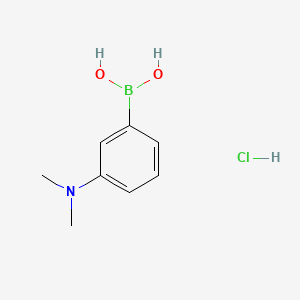

3-(N,N-Dimethylamino)phenylboronic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(dimethylamino)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2.ClH/c1-10(2)8-5-3-4-7(6-8)9(11)12;/h3-6,11-12H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYZZIRCCVRLBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N(C)C)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660579 | |

| Record name | [3-(Dimethylamino)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-23-3 | |

| Record name | [3-(Dimethylamino)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Dimethylamino)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(N,N-Dimethylamino)phenylboronic acid hydrochloride CAS number 1256355-23-3

An In-Depth Technical Guide to 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride (CAS: 1256355-23-3)

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the synthesis, properties, and applications of this compound. It provides not only procedural details but also the underlying scientific rationale to empower users in their research endeavors.

Introduction and Strategic Importance

This compound is a specialized arylboronic acid derivative that has gained significant traction as a versatile building block in modern organic synthesis. Its structure, featuring an electron-donating dimethylamino group meta to the boronic acid moiety, imparts unique reactivity and properties that are highly valuable in the construction of complex organic molecules.

The primary utility of this reagent lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation.[1] The biaryl structures synthesized using this method are critical skeletons for a vast array of functional materials and biologically active compounds.[1] Consequently, this boronic acid derivative is frequently employed in the synthesis of pharmaceutical intermediates and lead compounds, including glucokinase activators and modulators of survival motor neuron proteins.[2]

This document provides an in-depth exploration of its chemical properties, a validated synthesis protocol, detailed application workflows, and essential safety information.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application and safe handling. The hydrochloride salt form enhances the compound's stability and shelf-life compared to the free boronic acid. It is often supplied containing varying amounts of its anhydride.[3][4]

| Property | Value | Source(s) |

| CAS Number | 1256355-23-3 | [5] |

| Molecular Formula | C₈H₁₃BClNO₂ | [6] |

| Molecular Weight | 201.46 g/mol | [5][6] |

| Appearance | Solid, Crystal - Powder | [2][7] |

| IUPAC Name | [3-(dimethylamino)phenyl]boronic acid;hydrochloride | [6] |

| InChI Key | QDYZZIRCCVRLBI-UHFFFAOYSA-N | [6][8] |

| SMILES | B(C1=CC(=CC=C1)N(C)C)(O)O.Cl | [6] |

| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C. Protect from moisture. | [2][3] |

Synthesis and Handling

General Synthesis Route

The synthesis of 3-(N,N-Dimethylamino)phenylboronic acid typically proceeds via a lithium-halogen exchange on a suitable precursor, 3-bromo-N,N-dimethylaniline, followed by quenching with a borate ester. The resulting boronate ester is then hydrolyzed to the boronic acid, which is isolated as its hydrochloride salt. This method leverages the high reactivity of organolithium reagents to facilitate the borylation of the aromatic ring.

Below is a representative, step-by-step protocol adapted from established procedures.[2][9]

Experimental Protocol: Synthesis

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-bromo-N,N-dimethylaniline (e.g., 2.50 mmol, 1.0 eq).

-

Dissolution & Cooling: Dissolve the starting material in anhydrous tetrahydrofuran (THF, ~8 mL). Cool the resulting solution to -78°C using a dry ice/acetone bath. The low temperature is critical to prevent side reactions and ensure regioselectivity.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, e.g., 1.5 eq) dropwise to the stirred solution, ensuring the internal temperature remains below -70°C. After the addition is complete, stir the mixture for an additional 5-10 minutes. The formation of the aryllithium intermediate is rapid at this temperature.

-

Borylation: Add trimethyl borate (e.g., 4.0 eq) dropwise to the reaction mixture. This is an exothermic step; a slow addition rate is crucial to maintain the low temperature. Stir the mixture at -78°C for 1 hour.

-

Warming: Allow the reaction to slowly warm to approximately -20°C over a period of 20-30 minutes.

-

Hydrolysis & Workup: Quench the reaction by adding 2 M hydrochloric acid (HCl, ~3 mL). This step hydrolyzes the borate ester to the desired boronic acid and forms the hydrochloride salt. Stir for 5 minutes.

-

Extraction: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3 x 10 mL). The use of ethyl acetate facilitates the separation of the product from the aqueous phase.

-

Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the target compound.[2][9]

Safety and Handling

As a laboratory reagent, this compound requires careful handling. Adherence to standard safety protocols is mandatory.

-

Hazard Identification: The compound is classified as a skin and eye irritant.[3][6] Some data also suggests it may cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][10] Work in a well-ventilated area or a chemical fume hood.[3][11]

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of water. If irritation occurs, seek medical attention.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[3]

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[10][11]

-

-

Spill Management: In case of a spill, prevent dust formation.[11] Evacuate the area, wear suitable protective equipment, and sweep up the material. Place in a sealed container for disposal in accordance with local regulations.[3][11]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and widely adopted method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryls, polyaryls, and vinyl-arenes. The reaction involves the coupling of an organoboron compound (like our title compound) with an organohalide or triflate, catalyzed by a palladium(0) complex.[1]

Catalytic Cycle

The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar¹-X) to form a Pd(II) intermediate.

-

Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction using this compound. Researchers should optimize conditions for their specific substrates.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling

-

Reagent Assembly: In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq). The excess boronic acid drives the reaction to completion.

-

Solvent Addition: Add a solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O).

-

Degassing: Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-30 minutes. This step is crucial as the Pd(0) catalyst is oxygen-sensitive.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%).

-

Reaction: Heat the mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product via flash column chromatography on silica gel to obtain the desired biaryl compound.

Applications in Drug Discovery and Materials Science

The structural motif provided by this compound is a key component in various areas of chemical research and development.

-

Medicinal Chemistry: Boronic acids are recognized as a privileged class of compounds in drug discovery, acting as reversible covalent inhibitors for serine proteases.[12] The title compound serves as a precursor for synthesizing molecules with therapeutic potential. Documented applications include its use as a reactant in the synthesis of:

-

Glucokinase activators: These are of interest for the treatment of type 2 diabetes.[2]

-

Modulators of survival motor neuron (SMN) protein: Relevant for research into spinal muscular atrophy.[2]

-

Bacillus anthracis inhibitors: Used to develop novel antibacterial agents targeting the enoyl-ACP reductase enzyme.[2]

-

-

Materials Science: The ability to form biaryl linkages is fundamental to creating conjugated organic materials. These materials are explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Fluorescent Probes: The dimethylamino group can act as an electron donor in push-pull chromophore systems. This property has been exploited in the synthesis of fluorescent imaging agents for detecting biologically important species like nitric oxide.[13]

Conclusion

This compound (CAS 1256355-23-3) is a high-value synthetic building block with demonstrated utility across multiple scientific disciplines. Its primary strength lies in its efficacy as a coupling partner in the Suzuki-Miyaura reaction, providing a reliable route to complex aryl-containing molecules. For researchers in drug discovery, medicinal chemistry, and materials science, a solid understanding of its properties, handling, and reaction protocols is essential for leveraging its full synthetic potential. Proper adherence to safety guidelines ensures its effective and responsible use in the laboratory.

References

- 3-(Dimethylamino)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride) | C8H13BClNO2 | CID 44754897. PubChem. [Link]

- Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid.

- Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. PubMed. [Link]

- 2-Methoxypyridine-3-boronic acid hydrate | 1256355-25-5.

- 178752-79-9 | Product Name : 3-(N,N-Dimethylamino)phenylboronic Acid.

- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery and Development. [Link]

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

- Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link]

- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

- Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. [Link]

- Suzuki coupling of different chloropyridines with phenylboronic acids.

- The Suzuki coupling reaction of aryl chlorides with phenylboronic acid.

- 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269. PubChem. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. 3-Dimethylaminophenylboronic acid | 178752-79-9 [m.chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 3-(Dimethylamino)phenylboronic Acid Hydrochloride | 1256355-23-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. scbt.com [scbt.com]

- 6. 3-(Dimethylamino)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride) | C8H13BClNO2 | CID 44754897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 1256355-23-3 [sigmaaldrich.com]

- 8. This compound | 1256355-23-3 [sigmaaldrich.com]

- 9. 3-Dimethylaminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-(N,N-二甲氨基)苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

Molecular weight of 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride

An In-Depth Technical Guide to 3-(N,N-Dimethylamino)phenylboronic Acid Hydrochloride for Advanced Research and Development

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a versatile chemical reagent pivotal to modern pharmaceutical and chemical research. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond basic data to explore the causality behind its application, synthesis, and analysis, ensuring a deep, actionable understanding of its properties and utility.

Executive Summary: A Multifaceted Building Block

This compound (DMAPBA-HCl) has emerged as a crucial building block in synthetic organic chemistry and medicinal chemistry. Its unique structure, featuring a boronic acid moiety and a dimethylamino group, allows it to participate in a wide array of chemical transformations. It is particularly valued for its role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental to the construction of complex organic molecules. This guide will detail the compound's physicochemical characteristics, synthesis, applications, and the rigorous analytical methods required for its characterization, providing a robust framework for its effective use in a laboratory setting.

Core Physicochemical Properties

The hydrochloride salt form of 3-(N,N-Dimethylamino)phenylboronic acid enhances its stability and handling characteristics compared to the free boronic acid. A summary of its essential properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 201.46 g/mol | [1][2] |

| Chemical Formula | C₈H₁₃BClNO₂ | [1][3][4] |

| CAS Number | 1256355-23-3 | [1][3] |

| Appearance | White to off-white solid, powder, or crystals | [5] |

| Purity | Typically ≥95% | |

| IUPAC Name | [3-(dimethylamino)phenyl]boronic acid;hydrochloride | [1] |

| Common Synonyms | 3-(Dimethylamino)benzeneboronic acid hydrochloride | [2][5] |

| Storage Conditions | Store at room temperature, protected from moisture |

Synthesis Pathway and Mechanistic Rationale

The synthesis of DMAPBA-HCl is typically achieved via a lithium-halogen exchange on a substituted aniline, followed by quenching with a borate ester and subsequent hydrolysis. This established method offers high yields and purity.

Synthetic Workflow

The primary route starts from 3-bromo-N,N-dimethylaniline. The choice of this precursor is strategic; the bromo-substituent is readily displaced via metal-halogen exchange, and the dimethylamino group is a common functionality in pharmacologically active molecules.

Applications Overview

-

Drug Development: This compound serves as a key building block for synthesizing various pharmaceuticals. It is particularly noted for its use in developing targeted cancer therapies, where the final molecule's structure is crucial for its efficacy. [6]It has been utilized as a reactant in the synthesis of glucokinase activators and inhibitors for bacterial enzymes like Bacillus anthracis enoyl-ACP reductase. [7][8]* Bioconjugation: In the field of bioconjugation, DMAPBA-HCl is used to link drugs or imaging agents to biomolecules such as proteins or antibodies. [6]This improves the specificity and delivery of treatments in areas like immunotherapy. [6]* Organic Synthesis & Material Science: Beyond pharmaceuticals, it is a versatile reagent for creating complex organic molecules and functional materials. [6]Its ability to form reversible covalent bonds with diols makes it valuable in carbohydrate chemistry and the development of glucose-responsive polymers for drug delivery systems. [6][9]

Analytical Characterization: A Self-Validating Protocol

Rigorous analytical characterization is non-negotiable to ensure the purity and identity of DMAPBA-HCl, as impurities can significantly impact downstream reactions. The analysis of boronic acids by reversed-phase HPLC can be challenging due to their reactivity with water and potential for degradation. [10]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed to provide a robust and reliable method for purity assessment.

-

System Preparation:

-

LC System: An Arc HPLC System or equivalent. [11] * Column: XBridge Premier BEH C18, 4.6 x 100 mm, 3.5 µm. Rationale: This column chemistry provides good retention and peak shape for polar and non-polar analytes. The MaxPeak hardware minimizes analyte-surface interactions that can be problematic for boronic acids. [11] * Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidic modifier helps to suppress the ionization of silanol groups on the column, improving peak shape.

-

Mobile Phase B: Acetonitrile.

-

Detector: PDA/UV detector at 254 nm.

-

-

Sample Preparation:

-

Accurately weigh ~10 mg of DMAPBA-HCl and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water. This creates a 1 mg/mL stock solution.

-

Dilute the stock solution to a working concentration of ~0.1 mg/mL using the same diluent. Rationale: The use of an organic/aqueous diluent ensures solubility and compatibility with the mobile phase. Fresh preparation is recommended as boronic acids can degrade in solution. [10]

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 30 °C.

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 17.0 5 95 17.1 95 5 | 20.0 | 95 | 5 |

-

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Complementary Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the N-dimethyl protons, and a broad signal for the B(OH)₂ protons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the parent molecule. The expected mass for the free base (C₈H₁₂BNO₂) would be observed.

Safety, Handling, and Storage

Proper handling is crucial for both user safety and maintaining the integrity of the compound.

-

Hazard Identification: DMAPBA-HCl is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319). [1]It may also cause respiratory irritation (H335). [1]The GHS07 pictogram (exclamation mark) is applicable. * Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood. [12]* Storage: Store the compound in a tightly sealed container at room temperature. It is important to protect it from moisture, as boronic acids can dehydrate to form boroxines (anhydrides). [5]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value reagent with significant utility in modern chemical R&D. Its strategic importance in constructing complex molecular architectures for drug discovery and materials science is well-established. A thorough understanding of its synthesis, reactivity, and analytical characterization, as detailed in this guide, is paramount for leveraging its full potential while ensuring experimental reproducibility and safety.

References

- PubChem. 3-(Dimethylamino)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride). [Link]

- Arctom Scientific. CAS NO. 178752-79-9 | 3-(N,N-Dimethylamino)phenylboronic acid. [Link]

- Pharmaffiliates. 178752-79-9 | Product Name : 3-(N,N-Dimethylamino)phenylboronic Acid. [Link]

- American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

- Scientific Laboratory Supplies. 3-(N,N-Dimethylamino)phenylboronic acid, >=95%. [Link]

- National Institutes of Health. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. [Link]

- PubMed. Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. [Link]

- Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

Sources

- 1. 3-(Dimethylamino)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride) | C8H13BClNO2 | CID 44754897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. parchem.com [parchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 3-(Dimethylamino)phenylboronic Acid Hydrochloride | 1256355-23-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 3-Dimethylaminophenylboronic acid | 178752-79-9 [m.chemicalbook.com]

- 8. 3-(N,N-Dimethylamino)phenylboronic acid ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. waters.com [waters.com]

- 12. fishersci.com [fishersci.com]

Synthesis pathway for 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride

An In-Depth Technical Guide to the Synthesis of 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride

Executive Summary: 3-(N,N-Dimethylamino)phenylboronic acid and its hydrochloride salt are pivotal reagents in modern synthetic chemistry, particularly as building blocks in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] Their utility in the synthesis of complex molecules, including pharmacologically active compounds, makes a robust and well-understood synthetic pathway essential for researchers in drug discovery and development.[4][] This guide provides a detailed, field-proven protocol for the synthesis of this compound, starting from 3-bromo-N,N-dimethylaniline. It delves into the mechanistic rationale behind the experimental choices, offers insights into process control, and outlines the purification and characterization of the final product.

Introduction: The Significance of Arylboronic Acids

Arylboronic acids are a cornerstone of contemporary organic synthesis. Their stability, low toxicity, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds have established them as indispensable tools. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, prominently features these compounds for the construction of biaryl structures, a common motif in medicinal chemistry.[3] The boronic acid functional group serves as a stable yet reactive handle, allowing for the precise and efficient assembly of molecular frameworks. The title compound, with its electron-donating dimethylamino group, is particularly valuable for creating modulators of protein effectors, glucokinase activators, and inhibitors for enzymes like Bacillus anthracis enoyl-ACP reductase.[4][]

The Target Molecule: Properties and Handling

This compound is typically a solid at room temperature.[6] The hydrochloride salt form enhances stability and can improve handling characteristics compared to the free boronic acid. It is crucial to handle the compound in accordance with its safety data sheet, noting that it can cause skin and serious eye irritation.[7]

| Property | Value | Source |

| CAS Number | 1256355-23-3 | [6][8] |

| Molecular Formula | C₈H₁₂BNO₂ · HCl | [8] |

| Molecular Weight | 201.46 g/mol | [7][8] |

| Form | Solid | [4][6] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [4] |

Retrosynthetic Analysis & Pathway Selection

The most direct and widely adopted synthetic route to 3-(N,N-Dimethylamino)phenylboronic acid involves a lithium-halogen exchange on an appropriately substituted aryl halide, followed by electrophilic trapping with a boron source. This approach is favored for its high efficiency and reliability.

The retrosynthetic analysis begins by disconnecting the Carbon-Boron bond. This reveals a nucleophilic aryl anion synthon and an electrophilic boron source. The aryl anion can be reliably generated from the corresponding aryl bromide via lithiation.

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Preparation : A dry three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer is charged with 3-bromo-N,N-dimethylaniline (500 mg, 2.50 mmol). [9]2. Dissolution : Anhydrous tetrahydrofuran (THF, 8 mL) is added to dissolve the starting material. [9]3. Cooling : The solution is cooled to -78 °C using a dry ice/acetone bath. [4][9]4. Lithiation : n-Butyllithium (1.6 M in hexane, 2.34 mL, 3.75 mmol) is added dropwise via syringe while maintaining the internal temperature at -78 °C. The reaction mixture is stirred at this temperature for an additional 5 minutes after the addition is complete. [9]5. Borylation : Trimethyl borate (1.11 mL, 10.0 mmol) is added to the reaction mixture. The solution is stirred for 1 hour at -78 °C. [4][9]6. Warming : The reaction is allowed to slowly warm to -20 °C over approximately 20 minutes. [9]7. Acidic Quench : The reaction is quenched by the addition of 2 M hydrochloric acid (3 mL). This step hydrolyzes the boronate ester and forms the hydrochloride salt of the amine. The mixture is stirred for 5 minutes. [4][9]8. Workup : The mixture is carefully neutralized with a saturated sodium bicarbonate (NaHCO₃) solution and then extracted with ethyl acetate (3 x 10 mL). [4][9]9. Isolation : The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. [4]10. Purification : The crude material is purified by silica gel column chromatography to afford the final product. [4]

Mechanistic Insights & Rationale

-

Anhydrous Conditions : Organolithium reagents like n-BuLi are extremely strong bases and will react violently with protic sources, especially water. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching the reagent and failing the reaction.

-

Low Temperature (-78 °C) : The lithium-halogen exchange is a very fast reaction. Performing it at -78 °C is critical to prevent side reactions. At higher temperatures, the highly reactive aryllithium intermediate could potentially react with the solvent (THF) or undergo ortho-lithiation.

-

Excess Borate : A stoichiometric excess of trimethyl borate is used to ensure complete trapping of the aryllithium intermediate and to account for potential side reactions, such as the formation of ate complexes.

-

Acidic Workup : The initial product of the borylation is a lithium boronate complex. The addition of hydrochloric acid serves two purposes: it hydrolyzes the borate ester to the desired boronic acid and protonates the basic N,N-dimethylamino group to form the stable hydrochloride salt. [4][9]

Purification and Characterization

While the cited literature protocol uses silica gel chromatography for purification, an alternative method for boronic acids involves an acid-base extraction. [4][10]The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution. The boronic acid, being acidic, will deprotonate and move to the aqueous layer, leaving non-acidic organic impurities behind. The aqueous layer can then be re-acidified to precipitate the pure boronic acid, which is then collected by filtration. [10] Expected Analytical Data:

Applications in Drug Discovery: The Suzuki Coupling

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This reaction facilitates the formation of a C-C bond between the boronic acid and an aryl or vinyl halide/triflate, catalyzed by a palladium complex.

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

This reaction is highly valued in drug development for its mild conditions, high functional group tolerance, and broad substrate scope, enabling the synthesis of complex biaryl compounds that are prevalent in pharmaceuticals. [2][3]

Safety Considerations

-

n-Butyllithium : Highly flammable and pyrophoric (ignites spontaneously in air). It is also corrosive. Must be handled under an inert atmosphere by trained personnel using proper syringe techniques.

-

3-bromo-N,N-dimethylaniline : Toxic if swallowed, in contact with skin, or if inhaled. It is also a suspected carcinogen and may cause damage to organs through prolonged exposure. * Solvents : Tetrahydrofuran and hexanes are flammable. All operations should be conducted in a well-ventilated fume hood away from ignition sources.

-

Personal Protective Equipment (PPE) : Appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves, is mandatory throughout the procedure.

Conclusion

The synthesis of this compound from 3-bromo-N,N-dimethylaniline is a robust and reproducible method that provides access to a valuable building block for pharmaceutical and materials science research. A thorough understanding of the reaction mechanism, strict adherence to anhydrous and low-temperature conditions, and careful handling of hazardous reagents are paramount to achieving a successful outcome. The protocol and insights provided in this guide offer researchers a comprehensive framework for the safe and efficient production of this key synthetic intermediate.

References

- 3-(N,N-Dimethylamino)phenylboronic Acid | 178752-79-9. (n.d.). Pharmaffiliates.

- Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. (2014). ScienceDirect.

- Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides. (2023). MDPI.

- 3-Bromo-N,N-dimethylaniline. (n.d.). PubChem.

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals.

- Amide directed iridium C(sp3)–H borylation catalysis with high N-methyl selectivity. (2018). NIH National Library of Medicine.

- Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). PubMed.

- Radical C−N Borylation of Aromatic Amines Enabled by a Pyrylium Reagent. (2020). ResearchGate.

- Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. (2019). NIH National Library of Medicine.

- Radical C−N Borylation of Aromatic Amines Enabled by a Pyrylium Reagent. (2020). NIH National Library of Medicine.

- Radical C−N Borylation of Aromatic Amines Enabled by a Pyrylium Reagent. (2020). Semantic Scholar.

- 3-Bromo-N,N-dimethylaniline. (n.d.). Oakwood Chemical.

- Process for purification of boronic acid and its derivatives. (2007). Google Patents.

- 3-(Dimethylamino)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride). (n.d.). PubChem.

- Affordable Price 3-Bromo-N,N-Dimethylaniline, CAS No 16518-62-0, C8H10BrN. (n.d.). ExportersIndia.

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3-Dimethylaminophenylboronic acid | 178752-79-9 [m.chemicalbook.com]

- 6. This compound | 1256355-23-3 [sigmaaldrich.com]

- 7. 3-(Dimethylamino)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride) | C8H13BClNO2 | CID 44754897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. 3-Dimethylaminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis, and critical applications, with a focus on enabling practical implementation in the laboratory.

Introduction: A Key Building Block in Medicinal Chemistry

This compound has emerged as a significant building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its utility is primarily derived from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and other conjugated systems that are prevalent in biologically active compounds.[2] The presence of the dimethylamino group and the boronic acid functionality makes this compound a valuable synthon for introducing a specific substituted phenyl moiety into a target molecule.

Chemical Structure and Physicochemical Properties

A thorough understanding of the molecule's structure and properties is fundamental to its effective application.

Molecular Structure and Formula

The compound, in its hydrochloride salt form, consists of a phenyl ring substituted with a boronic acid group [-B(OH)2] at the meta-position relative to a dimethylamino group [-N(CH3)2]. The hydrochloride salt form enhances its stability and handling characteristics.

Chemical Structure:

Structure of this compound

Molecular Formula: C₈H₁₃BClNO₂[3]

Physicochemical Data Summary

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 1256355-23-3 | [3][4] |

| Molecular Weight | 201.46 g/mol | [3][5] |

| Appearance | White to off-white solid | |

| IUPAC Name | [3-(dimethylamino)phenyl]boronic acid;hydrochloride | [3] |

Synthesis and Handling

General Synthesis Route

3-(N,N-Dimethylamino)phenylboronic acid is typically synthesized from 3-bromo-N,N-dimethylaniline.[6][7] The general procedure involves a lithium-halogen exchange followed by reaction with a borate ester and subsequent acidic workup.

Workflow for Synthesis:

General synthetic workflow for 3-(N,N-Dimethylamino)phenylboronic acid.

Detailed Experimental Protocol:

-

Dissolve 3-bromo-N,N-dimethylaniline in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[6][7]

-

Cool the solution to -78 °C using a dry ice/acetone bath.[6][7]

-

Slowly add n-butyllithium (in hexanes) dropwise to the cooled solution. Stir for a short period at this temperature.[6][7]

-

Add trimethyl borate to the reaction mixture and continue stirring at -78 °C, then allow the mixture to slowly warm.[6][7]

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate) and purify using column chromatography to yield the desired product.[6][7]

Handling and Storage

This compound is an irritant. It is known to cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[8] Handle in a well-ventilated area or a fume hood.

For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry place, under an inert atmosphere (e.g., at 2-8°C).[9][10]

Key Applications in Organic Synthesis

The primary utility of this reagent lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1] This reaction facilitates the formation of a C-C bond between the boronic acid's phenyl ring and an electrophilic partner, typically an aryl or vinyl halide or triflate.

Suzuki-Miyaura Cross-Coupling Reactions

This powerful reaction is widely used to synthesize biaryls, which are common motifs in pharmaceuticals and functional materials.[1][2]

General Reaction Scheme:

Schematic of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for a Suzuki-Miyaura Coupling:

-

To a reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv.), and a base (e.g., 2 M Na₂CO₃ solution, 10 mL).

-

Add a suitable solvent system, such as a mixture of toluene and dioxane.

-

Degas the mixture by bubbling nitrogen or argon through it.

-

Heat the reaction mixture to the appropriate temperature (e.g., 85 °C) and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through celite to remove the catalyst.

-

Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired biaryl compound.

Causality in Experimental Choices:

-

Choice of Base: The base is crucial for the transmetalation step of the catalytic cycle. Carbonates like K₂CO₃ or Na₂CO₃ are commonly used and are effective in facilitating the reaction.

-

Palladium Catalyst: The choice of palladium catalyst and its associated ligands can significantly impact the reaction's efficiency and scope. Catalysts like PdCl₂(dppf) are robust and versatile for a range of substrates.

-

Inert Atmosphere: Degassing the reaction mixture is essential to prevent the oxidation of the palladium(0) active catalyst, which would otherwise lead to catalyst deactivation and lower yields.

Applications in Drug Discovery

The ability to readily introduce the 3-(N,N-dimethylamino)phenyl moiety is valuable in medicinal chemistry for several reasons:

-

Modulating Solubility and Lipophilicity: The dimethylamino group can be protonated at physiological pH, potentially improving the aqueous solubility of the final compound.

-

Receptor Interactions: The nitrogen atom can act as a hydrogen bond acceptor, and the phenyl ring can engage in π-stacking interactions with biological targets.

-

Synthesis of Bioactive Molecules: This reagent has been used in the synthesis of various biologically active compounds, including glucokinase activators and inhibitors of bacterial enzymes.[6]

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of C-C bonds, which is fundamental to the synthesis of numerous compounds in the pharmaceutical and materials science fields. A clear understanding of its properties, synthesis, and reaction protocols, as outlined in this guide, is essential for its successful and safe implementation in the laboratory.

References

- PubChem. (n.d.). 3-(Dimethylamino)phenylboronic Acid Hydrochloride. National Center for Biotechnology Information.

- Liu, Z., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC.

- Pharmaffiliates. (n.d.). 3-(N,N-Dimethylamino)phenylboronic Acid.

- Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.

- SLS Ireland. (n.d.). 3-(N,N-Dimethylamino)phenylboronic acid, >=95%.

- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.

- Royal Society of Chemistry. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(Dimethylamino)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride) | C8H13BClNO2 | CID 44754897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1256355-23-3 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 3-Dimethylaminophenylboronic acid | 178752-79-9 [m.chemicalbook.com]

- 7. 3-Dimethylaminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. 178752-79-9|3-(N,N-Dimethylamino)phenylboronic acid|BLD Pharm [bldpharm.com]

- 10. fishersci.com [fishersci.com]

Technical Guide: Physical and Handling Characteristics of 3-(N,N-Dimethylamino)phenylboronic Acid Hydrochloride

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the physical properties of 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride (CAS No. 1256355-23-3), a versatile reagent in medicinal chemistry and organic synthesis. Understanding its appearance, handling, and storage requirements is fundamental to ensuring its effective use and the integrity of experimental outcomes. This compound serves as a critical building block in the synthesis of biologically active molecules, particularly in the development of targeted therapies.[1]

Macroscopic Physical Properties

The physical appearance of a chemical reagent is the first indicator of its identity and purity. For this compound, the expected characteristics are well-defined.

Color

The compound is consistently described as a white to off-white substance.[1] Some suppliers may also characterize it as "white to almost white".[2] Significant deviation from this color profile—such as pronounced yellowing or discoloration—may suggest degradation or the presence of impurities and warrants further analytical investigation before use.

Form and Morphology

In its solid state, this compound typically presents as a crystalline powder .[1] Depending on the specific batch and manufacturing process, it may also be described more broadly as a solid or crystal.[2] The fine powder form necessitates careful handling to avoid generating airborne dust.

Compositional Considerations

A critical technical note provided by several suppliers is that this product often "contains varying amounts of Anhydride".[2][3][4] The anhydride is the boroxine, a cyclic trimer formed by the intermolecular dehydration of three boronic acid molecules. The presence of this anhydride can affect the compound's molecular weight on a bulk basis and has implications for stoichiometry in reactions. It is crucial for researchers to be aware of this potential variability.

Summary of Physicochemical Properties

For ease of reference, the key identifying and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1256355-23-3 | [1][3][5] |

| Molecular Formula | C₈H₁₂BNO₂·HCl | [1] |

| Molecular Weight | 201.46 g/mol | [1][4][5] |

| Physical Form | Solid; Crystalline Powder | [1][2] |

| Color | White to off-white | [1][2] |

| Purity | Typically ≥95% - 98% | [1] |

| Primary Hazards | Causes skin irritation (H315) and serious eye irritation (H319).[3][4] | [3][4] |

Implications for Laboratory Practice

The physical characteristics of this compound directly inform its proper handling, storage, and use in experimental protocols.

Handling and Storage Protocols

Given its nature as a fine, potentially irritating powder, appropriate personal protective equipment (PPE), including gloves and eye protection, is mandatory.[3] Handling should be performed in a well-ventilated area or a fume hood to minimize inhalation risk.[6]

The compound's hygroscopicity and potential to form anhydrides underscore the need for specific storage conditions. Best practices include:

-

Temperature: Store in a cool environment, with a recommended temperature of 2-8°C.[1]

-

Atmosphere: Keep the container tightly closed under an inert gas (e.g., nitrogen or argon) to protect from moisture.[3]

-

Environment: Store in a shaded, dry area away from incompatible materials.[3]

Failure to protect the compound from moisture can accelerate the formation of the boroxine anhydride, altering the reagent's reactivity and the effective concentration of the desired boronic acid.

Workflow for Sample Qualification

To ensure the quality and reliability of experimental results, a self-validating inspection workflow should be adopted upon receiving a new batch of the reagent. This process confirms that the material meets expected standards before it is introduced into a sensitive synthetic route.

Caption: Workflow for the physical qualification of incoming this compound.

Conclusion

The physical appearance of this compound as a white to off-white crystalline powder is a primary indicator of its quality. Awareness of its tendency to contain varying amounts of its anhydride is crucial for precise and reproducible chemical synthesis. Adherence to proper storage and handling protocols, including protection from moisture and use of appropriate personal protective equipment, is essential for maintaining the reagent's integrity and ensuring laboratory safety.

References

- Chem-Impex. 3-(Dimethylamino)phenylboronic acid hydrochloride. URL: https://www.chemimpex.com/products/3-dimethylaminophenylboronic-acid-hydrochloride

- TCI Chemicals. SAFETY DATA SHEET: 3-(Dimethylamino)phenylboronic Acid Hydrochloride. URL: https://www.tcichemicals.com/GB/en/sds/D4013_EN_EU.pdf

- TCI Chemicals. 3-(Dimethylamino)phenylboronic Acid Hydrochloride 1256355-23-3. URL: https://www.tcichemicals.com/US/en/p/D4013

- Sigma-Aldrich. This compound | 1256355-23-3. URL: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah987efcbe

- PubChem. 3-(Dimethylamino)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride). URL: https://pubchem.ncbi.nlm.nih.gov/compound/44754897

- Sigma-Aldrich. This compound | 1256355-23-3. URL: https://www.sigmaaldrich.com/US/en/product/leyan/leyh9aced1f2

- BLD Pharm. 178752-79-9|3-(N,N-Dimethylamino)phenylboronic acid. URL: https://www.bldpharm.com/products/178752-79-9.html

- LGC Standards. 3-(N,N-Dimethylamino)phenylboronic Acid. URL: https://www.lgcstandards.com/US/en/3-%28N-N-Dimethylamino%29phenylboronic-Acid/p/TRC-D461625-1G

- Santa Cruz Biotechnology. 3-(Dimethylamino)phenylboronic acid hydrochloride | CAS 1256355-23-3. URL: https://www.scbt.com/p/3-dimethylaminophenylboronic-acid-hydrochloride-1256355-23-3

- Sigma-Aldrich. 3-(N,N-Dimethylamino)phenylboronic acid = 95 178752-79-9. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/680532

- ChemicalBook. 3-Dimethylaminophenylboronic acid | 178752-79-9. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1220410.htm

- Parchem. This compound (Cas 1256355-23-3). URL: https://www.parchem.com/chemical-supplier-distributor/3-N-N-Dimethylamino-Phenylboronic-Acid-Hydrochloride-087313.aspx

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3-AMINOPHENYLBORONIC ACID. URL: https://www.chemicalbook.com/ProductMSDSDetailCB7705141_EN.htm

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(Dimethylamino)phenylboronic Acid Hydrochloride | 1256355-23-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 3-(Dimethylamino)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride) | C8H13BClNO2 | CID 44754897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. chemicalbook.com [chemicalbook.com]

3-(N,N-Dimethylamino)phenylboronic acid hydrochloride solubility data

An In-depth Technical Guide to the Solubility of 3-(N,N-Dimethylamino)phenylboronic Acid Hydrochloride

Authored by: A Senior Application Scientist

Introduction

3-(N,N-Dimethylamino)phenylboronic acid and its hydrochloride salt are versatile building blocks in organic synthesis, particularly prominent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] Their utility extends to the development of sensors, materials science, and as key intermediates in the synthesis of pharmacologically active molecules.[1] For researchers, scientists, and drug development professionals, a thorough understanding of the solubility of this compound is not merely a matter of procedural convenience; it is a critical parameter that dictates reaction kinetics, purification strategies, formulation development, and ultimately, the success of its application.

This technical guide provides a comprehensive examination of the solubility of this compound. Moving beyond a simple compilation of data, this document elucidates the physicochemical principles governing its solubility, offers detailed, field-proven protocols for its experimental determination, and discusses the critical influence of environmental factors such as pH and temperature.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The presence of a polar dimethylamino group, a Lewis acidic boronic acid moiety, and its formulation as a hydrochloride salt, all contribute to a complex and nuanced solubility profile.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂BNO₂ · HCl | [2][3] |

| Molecular Weight | 201.46 g/mol | [2][4] |

| Physical Form | Solid, White to Almost white powder/crystal | [1][3] |

| Melting Point | 178-190 °C (for the free base) | |

| Storage Temperature | Room Temperature, Store under inert gas | [3][5] |

| Key Structural Features | Phenyl ring, Dimethylamino group, Boronic acid group, Hydrochloride salt | [2] |

Note: The compound often contains varying amounts of its anhydride (boroxine), which can influence physical properties and solubility behavior.[2][3][6][7]

Fundamental Principles of Phenylboronic Acid Solubility

The solubility of arylboronic acids is a subject of considerable complexity. Unlike simple organic molecules, they can participate in multiple equilibria in solution, primarily the reversible dehydration to form a cyclic anhydride known as a boroxine.[6][7][8] This equilibrium is influenced by the solvent, concentration, and the electronic nature of substituents on the phenyl ring.[6]

Generally, the esterification of boronic acids enhances their solubility in organic solvents compared to the parent acids.[6][9] However, this compound possesses unique features:

-

The Dimethylamino Group: This electron-donating group increases the polarity of the molecule and provides a site for protonation.

-

The Boronic Acid Group: This moiety can act as a Lewis acid and can be deprotonated at higher pH.

-

The Hydrochloride Salt: This dramatically increases aqueous solubility, especially in acidic to neutral conditions, by ensuring the amino group is in its protonated, cationic form.

The interplay of these groups results in a solubility profile that is highly dependent on the properties of the solvent system, particularly its pH and polarity.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability and direct measurement of a saturated state.[10] It is a foundational technique for pre-formulation studies and lead optimization in drug development.[11][12]

Causality in Experimental Design

This protocol is designed as a self-validating system. The use of a solid excess ensures that equilibrium is reached from a state of supersaturation, while prolonged agitation and a defined settling period confirm that the measured concentration represents a true thermodynamic equilibrium, not a transient kinetic state. Verifying the pH at the beginning and end of the experiment is crucial to ensure the compound itself hasn't altered the properties of the medium.[10]

Step-by-Step Protocol

-

Preparation of Solvent Media: Prepare a series of relevant aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) and organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO). For aqueous buffers, filter through a 0.45 µm membrane filter.[12]

-

Addition of Excess Solid: Into separate, sealed vials for each solvent system, add an excess amount of this compound. The "excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment. However, avoid adding so much that it significantly alters the solvent's properties.[10]

-

Equilibration: Place the sealed vials in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is reached.[11] Shorter times may be used, but must be validated to show that equilibrium has been achieved.

-

Phase Separation: After agitation, allow the vials to stand undisturbed in the incubator for a settling period (e.g., 2-4 hours) to allow undissolved solids to sediment.[10]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant from each vial. It is imperative not to disturb the solid material at the bottom.

-

Removal of Solids: Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove any remaining microscopic particles.[11][12] This step is crucial to prevent artificially inflated solubility readings.

-

Dilution & Analysis: Accurately dilute the clear filtrate with an appropriate solvent to bring the concentration within the linear range of the chosen analytical method. Proceed with quantification via HPLC or UV-Vis spectrophotometry.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification of Solute Concentration

Once a saturated solution is obtained, its concentration must be accurately measured. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry are the most common and reliable techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high specificity and sensitivity, making it ideal for analyzing complex mixtures or low-solubility compounds. Reverse-phase HPLC is typically suitable for phenylboronic acids.

Illustrative HPLC Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[13]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength corresponding to an absorbance maximum of the compound (e.g., ~254 nm).

-

Quantification: A calibration curve is constructed by injecting known concentrations of this compound and plotting the peak area against concentration. The concentration of the unknown sample is then determined from this curve.

UV-Vis Spectrophotometry

This method is faster and simpler than HPLC but is less specific and potentially susceptible to interference from other UV-absorbing species. It is effective for pure, single-solute systems. The presence of the phenyl ring provides the necessary chromophore for UV absorbance.

Illustrative UV-Vis Method

-

Determine λmax: Scan a dilute solution of the compound across the UV spectrum (e.g., 190-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

Prepare Standards: Create a series of standard solutions of known concentrations.

-

Generate Calibration Curve: Measure the absorbance of each standard at the predetermined λmax and plot absorbance versus concentration. The resulting relationship should be linear (Beer's Law).

-

Measure Sample: Measure the absorbance of the appropriately diluted, filtered sample from the solubility experiment.

-

Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the unknown sample.

Caption: Analytical Workflows for Quantifying Solute Concentration.

Key Factors Influencing Solubility

Effect of pH

The pH of the aqueous medium is arguably the most critical factor governing the solubility of this compound. The molecule has two ionizable centers: the basic dimethylamino group and the weakly acidic boronic acid group. As a weak acid, the solubility of an API generally increases with pH.[14]

-

Low pH (pH < pKa of boronic acid): The dimethylamino group is fully protonated (cationic), and the boronic acid is in its neutral form. The hydrochloride salt form ensures high solubility in this range.

-

Intermediate pH: As the pH increases, the boronic acid group begins to deprotonate, forming the anionic boronate species [B(OH)₃]⁻. The molecule exists as a zwitterion.

-

High pH (pH > pKa of dimethylamino group): The dimethylamino group becomes deprotonated (neutral), while the boronic acid exists as the anionic boronate.

This pH-dependent ionization dramatically alters the molecule's polarity and its interaction with water, leading to a characteristic U-shaped or V-shaped pH-solubility profile. Minimum solubility is often observed near the isoelectric point.

Caption: Predominant Ionic Species as a Function of pH.

Effect of Temperature

For most solid compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[14] This relationship is crucial for applications such as crystallization, where a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling. The temperature dependence of solubility for this compound should be determined experimentally, as the magnitude of this effect can vary significantly.[15]

Effect of Solvent Polarity

Beyond aqueous systems, the solubility in organic solvents is dictated by the principle of "like dissolves like."

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected due to the compound's ionic nature (hydrochloride salt) and its ability to form hydrogen bonds via the boronic acid and protonated amine groups.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Good solubility is likely due to the polarity of the molecule.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Very low solubility is anticipated, as the high polarity and ionic character of the compound are incompatible with non-polar media.

Conclusion

The solubility of this compound is a multi-faceted property governed by its inherent physicochemical characteristics and external environmental conditions. As a polar, ionizable molecule, its solubility is exquisitely sensitive to the pH of the medium, with temperature and solvent choice also playing significant roles. For professionals in research and drug development, a purely theoretical understanding is insufficient. The robust, self-validating experimental protocols detailed in this guide—namely the shake-flask method coupled with precise HPLC or UV-Vis quantification—provide a reliable framework for obtaining the accurate, reproducible solubility data essential for process optimization, formulation design, and successful application of this valuable chemical building block.

References

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH).

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate.

- Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed.

- Boronate Affinity - High Performance Liquid Chromatography (HPLC). Trinity Biotech.

- Spectrophotometric Measurement of Boric Acid in a Case of Accidental Ingestion. Albanian Journal of Medical and Health Sciences.

- Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.

- UV-VISIBLE SPECTRAL ANALYSIS OF BORIC ACID IN DIFFERENT SOLVENTS: A CASE STUDY. ResearchGate.

- 3-(Dimethylamino)phenylboronic Acid Hydrochloride. PubChem.

- Determine Boron Content in Water with UV Vis Spectroscopy. Mettler Toledo.

- UV-VISIBLE SPECTRAL ANALYSIS OF BORIC ACID IN DIFFERENT SOLVENTS: A CASE STUDY. International Journal of Pharmaceutical Sciences and Research.

- Solubility of investigated compounds in water. ResearchGate.

- Does any one have a general idea about Boronic acids HPLC methods?. ResearchGate.

- Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies.

- Kinetics of UV-vis spectra of 100 μM 4-Nitrophenyl boronicacid pinacol... ResearchGate.

- Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Agilent.

- Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate.

- Analytical Methods. Ministry of the Environment, Government of Japan.

- Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.

- 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. PubMed Central.

- Solubility of phenylboronic compounds in water. SciSpace.

Sources

- 1. 3-Dimethylaminophenylboronic acid | 178752-79-9 [m.chemicalbook.com]

- 2. 3-(Dimethylamino)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride) | C8H13BClNO2 | CID 44754897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Dimethylamino)phenylboronic Acid Hydrochloride | 1256355-23-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound | 1256355-23-3 [sigmaaldrich.com]

- 5. This compound | 1256355-23-3 [sigmaaldrich.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. researchgate.net [researchgate.net]

- 15. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Storage and Handling of 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N,N-Dimethylamino)phenylboronic acid hydrochloride is a vital building block in modern organic synthesis, prized for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility in constructing complex biaryl structures makes it indispensable in pharmaceutical research and the development of novel materials.[1] However, the inherent reactivity of the boronic acid functional group, which makes it so useful, also renders it susceptible to degradation if not stored and handled with meticulous care. The presence of the hydrochloride salt of the dimethylamino group adds another layer of consideration to its chemical behavior.

This guide moves beyond simple procedural lists to provide a deep, mechanistic understanding of the "why" behind recommended protocols. As Senior Application Scientists, our experience has shown that a foundational understanding of a reagent's stability and reactivity is the most critical factor in achieving reproducible, high-yield experimental outcomes. This document is structured to provide that expertise, ensuring the integrity of your starting material and the success of your subsequent reactions.

Physicochemical Properties and Structural Integrity

A precise understanding of the compound's properties is the foundation of its proper management. The hydrochloride salt form is supplied to enhance stability, particularly of the nucleophilic amino group, but the boronic acid moiety remains the primary site of chemical vulnerability.

Key Compound Data

All quantitative data for this compound and its corresponding free base are summarized below for easy reference.

| Property | This compound | 3-(N,N-Dimethylamino)phenylboronic acid (Free Base) |

| CAS Number | 1256355-23-3 | 178752-79-9[2] |

| Molecular Formula | C₈H₁₃BClNO₂[3] | C₈H₁₂BNO₂[2] |

| Molecular Weight | 201.46 g/mol [3] | 165.00 g/mol [4] |

| Appearance | White to off-white crystalline powder | Solid[5] |

| Melting Point | Not specified | 178-193 °C[4][5] |

| Common Synonyms | 3-(Dimethylamino)benzeneboronic Acid Hydrochloride | (3-(dimethylamino)phenyl)boronic acid[2] |

The Boronic Acid ⇌ Boroxine Equilibrium

A crucial characteristic of many boronic acids is their tendency to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[6][7] This is a reversible equilibrium that can be influenced by temperature and the presence of moisture.[6] It is common for commercial batches of this reagent to contain varying amounts of the corresponding boroxine anhydride.[3]

Why this matters: The boroxine form is often less reactive in Suzuki-Miyaura couplings compared to the monomeric boronic acid.[8] Using a reagent with a high, unknown boroxine content can lead to inconsistent reaction rates, lower yields, and challenges in achieving stoichiometric precision. Proper storage is designed to keep the equilibrium shifted toward the active monomeric acid.

Caption: Reversible equilibrium between the active boronic acid and its less reactive boroxine anhydride.

Chemical Stability and Key Degradation Pathways

The two most significant degradation pathways that compromise the integrity of 3-(N,N-Dimethylamino)phenylboronic acid are oxidation and protodeboronation. Understanding these processes is essential for interpreting unexpected experimental results and for implementing effective preventative measures.

-

Oxidative Deboronation: The carbon-boron bond is susceptible to cleavage by reactive oxygen species (ROS), such as atmospheric oxygen or peroxides, to yield the corresponding phenol (3-(N,N-Dimethylamino)phenol).[9][10] This process can be accelerated at physiological pH.[10] The presence of this phenolic impurity can complicate purification and represents a loss of active reagent.

-

Protodeboronation: This pathway involves the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of N,N-dimethylaniline.[11] This reaction is often facilitated by moisture and can be accelerated under either acidic or basic conditions.[12] While the hydrochloride salt provides some stability, the boronic acid group itself remains vulnerable.

Caption: Primary degradation pathways leading to inactive byproducts.

Recommended Storage Protocols

The primary goal of the storage protocol is to mitigate the degradation pathways discussed above. This is achieved by rigorously controlling the compound's environment to exclude moisture and oxygen.

Storage Conditions Summary

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C[13] | Slows the rate of all chemical degradation pathways and minimizes thermal dehydration to boroxine. |

| Atmosphere | Inert Gas (Argon or Nitrogen)[13][14] | Displaces atmospheric oxygen and moisture, directly inhibiting oxidative degradation and hydrolysis-driven protodeboronation. |

| Container | Tightly sealed, opaque glass vial | Prevents ingress of air and moisture. Opaque glass protects against potential photolytic degradation. |

| Location | Dry, well-ventilated area away from heat sources and incompatible materials.[14][15] | Ensures a stable external environment and prevents accidental reaction with other laboratory chemicals. |

Step-by-Step Long-Term Storage Protocol

This protocol is a self-validating system designed to maximize the shelf-life and integrity of the reagent.

-

Procure and Inspect: Upon receipt, visually inspect the container for an intact seal. The material should be a free-flowing, white to off-white crystalline solid.

-

Prepare for Storage: If the original container is not designed for inert atmosphere storage, prepare to transfer the material inside a glove box or glove bag with a dry, inert atmosphere.

-

Inerting the Container: Place the vial of this compound inside the inert atmosphere chamber. Open the vial and place the cap nearby.

-

Backfill with Inert Gas: If using a Schlenk line, evacuate the headspace of the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure complete displacement of air.

-

Seal Securely: Tightly seal the vial cap. For added protection, wrap the cap and neck junction with Parafilm® to create a secondary barrier against moisture and air ingress.

-

Label Appropriately: Ensure the label is clear and includes the compound name, CAS number, date received, and storage conditions (e.g., "Store at 2-8°C under Argon").

-

Refrigerate: Place the sealed container in a refrigerator designated for chemical storage, maintaining a temperature between 2–8 °C.

Safe Handling and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that requires specific handling procedures to ensure personnel safety.[3][14]

-

H315: Causes skin irritation[14]

-

H319: Causes serious eye irritation[14]

-

H335: May cause respiratory irritation[3]

Mandatory Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient.[14] This is critical as the compound is a serious eye irritant.[14]

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears before use and wash hands thoroughly after handling.[14][16]

-

Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[16]

-

Respiratory Protection: All handling of the solid powder must be performed in a certified chemical fume hood to prevent inhalation of dust, which can cause respiratory irritation.[3][14]

Step-by-Step Weighing and Dispensing Protocol

-

Prepare Workspace: Ensure the chemical fume hood sash is at the appropriate height and the workspace is clean and uncluttered.

-

Equilibrate to Room Temperature: Before opening, allow the sealed container of the boronic acid to warm to room temperature for approximately 20-30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold powder, which would lead to hydrolysis.

-

Dispense in Hood: Place the container, a clean weigh boat or vial, and a spatula inside the fume hood.

-

Minimize Exposure: Briefly open the container, quickly dispense the desired amount of powder, and immediately and tightly reseal the main container.

-

Re-inert if Necessary: If the reagent is stored under an inert atmosphere, the container should be purged again with inert gas before returning to cold storage.

-